

Spectroscopic comparison of Octane-2,4,5,7-tetrone and its derivatives

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Compound of Interest

Compound Name: **Octane-2,4,5,7-tetrone**

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A Spectroscopic Comparison of **Octane-2,4,5,7-tetrone** and its Derivatives for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the spectroscopic properties of β,δ -tetraketones, with a focus on structures analogous to **Octane-2,4,5,7-tetrone**. Due to the limited availability of specific experimental data for **Octane-2,4,5,7-tetrone**, this document leverages data from closely related derivatives and analogous compounds to provide a representative spectroscopic profile. The information herein is intended to guide researchers in the characterization of similar chemical entities.

Introduction to β,δ -Tetraketones

Octane-2,4,5,7-tetrone is a β,δ -tetraketon, a class of compounds characterized by four carbonyl groups located at the second, fourth, fifth, and seventh positions of an octane chain. These compounds and their derivatives are of interest in coordination chemistry and as building blocks for the synthesis of more complex molecules. Their spectroscopic characterization is crucial for confirming their structure and purity.

Spectroscopic Data Comparison

The following tables summarize typical spectroscopic data for tetraketones and related dicarbonyl compounds, which can be used as a reference for **Octane-2,4,5,7-tetrone** and its derivatives.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Tetraketone Derivatives

Compound/Derivative Class	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	Reference Compound Example
Aryl-substituted Tetraketones	2.21–2.57 (m, CH ₂), 5.53 (s, CH), 7.24– 8.13 (d, Ar-H), 11.8 (br s, OH, enol form)	26.35 (CH ₃), 64.90 (O-CH ₂), 114.50– 161.99 (Ar-C), 196.24 (C=O)	2,2'-(4-nitrophenyl)methylene bis(5,5-dimethylcyclohexane-1,3-dione)[1]
Acetylacetone (enol form)	2.0 (s, 6H, CH ₃), 5.5 (s, 1H, =CH-), 15.5 (s, 1H, OH)	24 (CH ₃), 100 (=CH-), 191 (C=O)	Acetylacetone

Note: The presence of enol forms is common for β -dicarbonyl systems and significantly influences the NMR spectra.

Table 2: Infrared (IR) Spectroscopic Data

Compound/Derivative Class	$\nu(\text{C=O})$ (cm ⁻¹)	Other Key Absorptions (cm ⁻¹)	Reference Compound Example
Tetraketone Derivatives	1674	3045 (Ar-CH), 2938 (-CH)	1,1'-(4,4'-(2-(1,3-bis(4-Acetylphenoxy)propan-2-ylidene)propane-1,3-diyl)bis(oxy)bis(4,1-phenylene))diethanone[2]
Acetylacetone	1725 (keto), 1620 (enol)	2960 (CH ₂ , keto), 3005 (CH, enol)	Acetylacetone[3]
General Aliphatic Ketones	1715	~2991 (C-H stretch)	2-Butanone[4]

Note: Conjugation and hydrogen bonding in the enol form typically shift the C=O stretching frequency to lower wavenumbers.[\[4\]](#)

Table 3: UV-Vis Spectroscopic Data

Compound/Derivative Class	λ_{max} (nm)	Transition Type	Comments
α,β -Unsaturated Ketones	228	$\pi \rightarrow \pi$	Conjugation shifts λ_{max} to longer wavelengths. [5]
Saturated Ketones	~275	$n \rightarrow \pi$	This is a weak absorption. [5]
Conjugated Polyenes	Increases with conjugation length	$\pi \rightarrow \pi^*$	For example, buta-1,3-diene has a λ_{max} of 217 nm. [6]

Note: The UV-Vis spectra of tetraketones are expected to be influenced by the extent of conjugation and the presence of enol forms.

Table 4: Mass Spectrometry Fragmentation

Compound Class	Molecular Ion (M^+)	Key Fragmentation Pathways	Common Fragment Ions (m/z)
Aliphatic Ketones	Typically present	α -cleavage (cleavage of C-C bond adjacent to carbonyl)	Acylum ions ($R-C\equiv O^+$)
n-Octane (for chain reference)	m/z 114	C-C bond scission	43 ($[C_3H_7]^+$, base peak), 57, 71, 85 [7]

Note: The fragmentation of tetraketones would be complex, likely involving multiple α -cleavages and potential rearrangements.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrument: A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used.
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
 - Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.
- Instrument: A dual-beam UV-Vis spectrophotometer is used.

- Acquisition: Scan the sample over the desired wavelength range (typically 200-800 nm). A baseline spectrum of the solvent in a matched cuvette is recorded first.

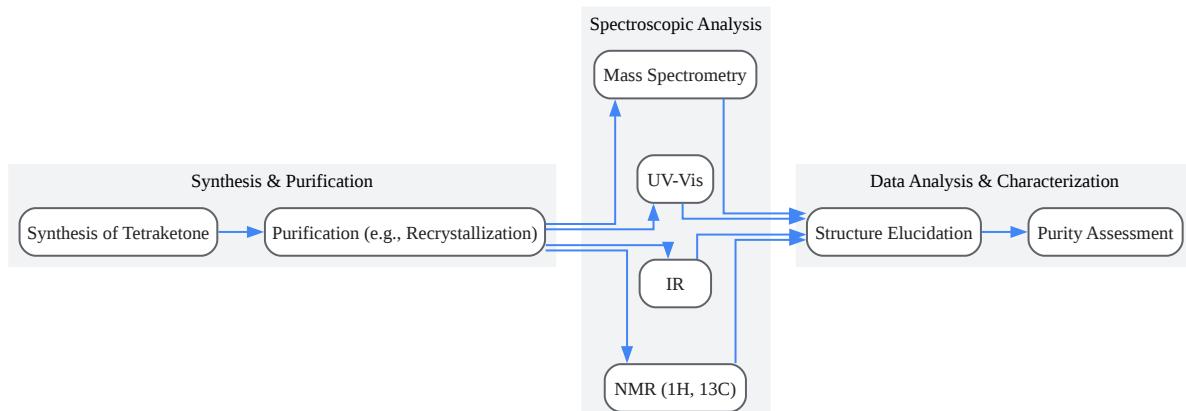
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe for solids or gas chromatography (GC-MS) for volatile compounds.
- Ionization: Use an appropriate ionization technique, commonly Electron Impact (EI) for fragmentation analysis.
- Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **Octane-2,4,5,7-tetrone** or its derivatives.



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Caption: Workflow for the synthesis and spectroscopic characterization of tetraketones.

This guide provides a foundational understanding of the spectroscopic characteristics of **Octane-2,4,5,7-tetrone** and its derivatives, based on available data for analogous compounds. Researchers are encouraged to use this information as a comparative tool in their own analytical work.

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